Vargulin trifluoroacetate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vargulin trifluoroacetate salt involves the extraction of Cypridina luciferin from marine organisms followed by its conversion to the trifluoroacetate salt form. The process typically includes the following steps:
Extraction: Cypridina luciferin is extracted from the marine organism Cypridina noctiluca.
Purification: The extracted luciferin is purified using chromatographic techniques.
Conversion: The purified luciferin is then reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Mass Extraction: Large quantities of Cypridina noctiluca are harvested, and luciferin is extracted.
Bulk Purification: High-throughput chromatographic methods are used for purification.
Salt Formation: The purified luciferin is converted to the trifluoroacetate salt using trifluoroacetic acid in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
Vargulin trifluoroacetate salt primarily undergoes chemiluminescent reactions. These reactions involve the oxidation of luciferin by luciferase, resulting in the emission of light.
Common Reagents and Conditions
Reagents: Luciferase enzyme, oxygen.
Conditions: Aqueous environment, typically at physiological pH and temperature.
Major Products
The major product of the chemiluminescent reaction is oxyluciferin, which emits light at a wavelength of approximately 465 nm .
Scientific Research Applications
Vargulin trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent marker in various chemical assays.
Biology: Employed in bioluminescence assays to study gene expression and cellular processes.
Medicine: Utilized in diagnostic assays for detecting specific biomolecules.
Industry: Applied in environmental monitoring and quality control processes
Mechanism of Action
The mechanism of action of Vargulin trifluoroacetate salt involves its oxidation by the luciferase enzyme. The luciferase catalyzes the oxidation of luciferin, resulting in the formation of oxyluciferin and the emission of light. This light emission is used as a readout in various assays to detect the presence of specific molecules or to monitor biological processes .
Comparison with Similar Compounds
Similar Compounds
D-Luciferin: Derived from fireflies, used in similar bioluminescent assays.
Coelenterazine: Found in marine organisms like jellyfish, used in bioluminescence applications.
Uniqueness
Vargulin trifluoroacetate salt is unique due to its high luminescence efficiency and stability compared to other luciferins. It emits light at a specific wavelength (465 nm), making it suitable for applications requiring precise detection .
Properties
CAS No. |
7273-34-9 |
---|---|
Molecular Formula |
C22H27N7O |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine |
InChI |
InChI=1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25) |
InChI Key |
AVNJFDTZJJNPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
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